molecular formula C16H16Si B1173585 4-Hydroxy-7-Methoxycoumarin CAS No. 17275-15-4

4-Hydroxy-7-Methoxycoumarin

Cat. No.: B1173585
CAS No.: 17275-15-4
InChI Key:
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Description

4-Hydroxy-7-Methoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are benzopyrene derivatives known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-Methoxycoumarin typically involves the Pechmann condensation reaction, which is a classical method for coumarin synthesis. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-Methoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The anti-inflammatory effects of 4-Hydroxy-7-Methoxycoumarin are primarily mediated through the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound suppresses the degradation of inhibitor of nuclear factor kappa B alpha (IκBα), thereby preventing the activation of NF-κB. Additionally, it reduces the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), but not p38 MAPK . These actions result in decreased production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 .

Comparison with Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties and used in the synthesis of warfarin.

    7-Hydroxycoumarin (Umbelliferone): Exhibits antioxidant and anti-inflammatory activities.

    4-Methylumbelliferone: Used as a fluorescent marker in biochemical assays.

Uniqueness: 4-Hydroxy-7-Methoxycoumarin stands out due to its dual functional groups (hydroxy and methoxy) which contribute to its potent anti-inflammatory effects. Unlike other coumarins, it specifically targets NF-κB and MAPK pathways, making it a promising candidate for treating inflammatory diseases .

Properties

CAS No.

17275-15-4

Molecular Formula

C16H16Si

Molecular Weight

0

Origin of Product

United States

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